molecular formula C15H16BrNO B8164400 1-(4-Bromo-2-(cyclopropylmethoxy)phenyl)cyclobutanecarbonitrile

1-(4-Bromo-2-(cyclopropylmethoxy)phenyl)cyclobutanecarbonitrile

Cat. No.: B8164400
M. Wt: 306.20 g/mol
InChI Key: OVVCPJQNSTXKJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-2-(cyclopropylmethoxy)phenyl)cyclobutanecarbonitrile is a chemical compound characterized by its bromo-substituted phenyl ring, cyclopropylmethoxy group, and cyclobutanecarbonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-(cyclopropylmethoxy)phenyl)cyclobutanecarbonitrile typically involves multiple steps, starting with the bromination of 2-(cyclopropylmethoxy)benzene to introduce the bromo group at the para position

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2-(cyclopropylmethoxy)phenyl)cyclobutanecarbonitrile can undergo various chemical reactions, including:

  • Oxidation: The bromo group can be oxidized to form a bromine oxide derivative.

  • Reduction: The nitrile group can be reduced to form an amine.

  • Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

  • Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

  • Substitution: Electrophilic reagents like bromine or nitric acid are used.

Major Products Formed:

  • Oxidation: Bromine oxide derivatives.

  • Reduction: Primary, secondary, or tertiary amines.

  • Substitution: Halogenated or nitro-substituted phenyl derivatives.

Scientific Research Applications

1-(4-Bromo-2-(cyclopropylmethoxy)phenyl)cyclobutanecarbonitrile has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes.

  • Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.

  • Industry: Its unique properties make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

1-(4-Bromo-2-(cyclopropylmethoxy)phenyl)cyclobutanecarbonitrile is compared with similar compounds such as 1-(4-Bromo-2-(cyclopropylmethoxy)phenyl)ethan-1-amine and 1-Bromo-2-(cyclopropylmethoxy)benzene. While these compounds share structural similarities, this compound stands out due to its unique cyclobutanecarbonitrile group, which imparts distinct chemical and biological properties.

Comparison with Similar Compounds

  • 1-(4-Bromo-2-(cyclopropylmethoxy)phenyl)ethan-1-amine

  • 1-Bromo-2-(cyclopropylmethoxy)benzene

This comprehensive overview highlights the significance of 1-(4-Bromo-2-(cyclopropylmethoxy)phenyl)cyclobutanecarbonitrile in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.

Properties

IUPAC Name

1-[4-bromo-2-(cyclopropylmethoxy)phenyl]cyclobutane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO/c16-12-4-5-13(15(10-17)6-1-7-15)14(8-12)18-9-11-2-3-11/h4-5,8,11H,1-3,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVVCPJQNSTXKJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)C2=C(C=C(C=C2)Br)OCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.